molecular formula C31H33NO5 B14648282 Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester CAS No. 52899-27-1

Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester

Cat. No.: B14648282
CAS No.: 52899-27-1
M. Wt: 499.6 g/mol
InChI Key: LUFFCZRQCYEJQL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with hexyloxy and butyl-2-cyanophenoxycarbonyl groups. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester typically involves multiple steps. One common method includes the esterification of 4-(hexyloxy)benzoic acid with 4-butyl-2-cyanophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester and cyanophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

52899-27-1

Molecular Formula

C31H33NO5

Molecular Weight

499.6 g/mol

IUPAC Name

[4-(4-butyl-2-cyanophenoxy)carbonylphenyl] 4-hexoxybenzoate

InChI

InChI=1S/C31H33NO5/c1-3-5-7-8-20-35-27-15-11-24(12-16-27)30(33)36-28-17-13-25(14-18-28)31(34)37-29-19-10-23(9-6-4-2)21-26(29)22-32/h10-19,21H,3-9,20H2,1-2H3

InChI Key

LUFFCZRQCYEJQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCC)C#N

Origin of Product

United States

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